

Application Notes and Protocols for L-731,734: An In Vitro Guide

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Compound of Interest

Compound Name: L 731734

Cat. No.: B608428

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These application notes provide a comprehensive overview of the in vitro use of L-731,734, a potent farnesyltransferase inhibitor. The information is intended to guide researchers in designing and executing experiments to study the biological effects of this compound.

Introduction

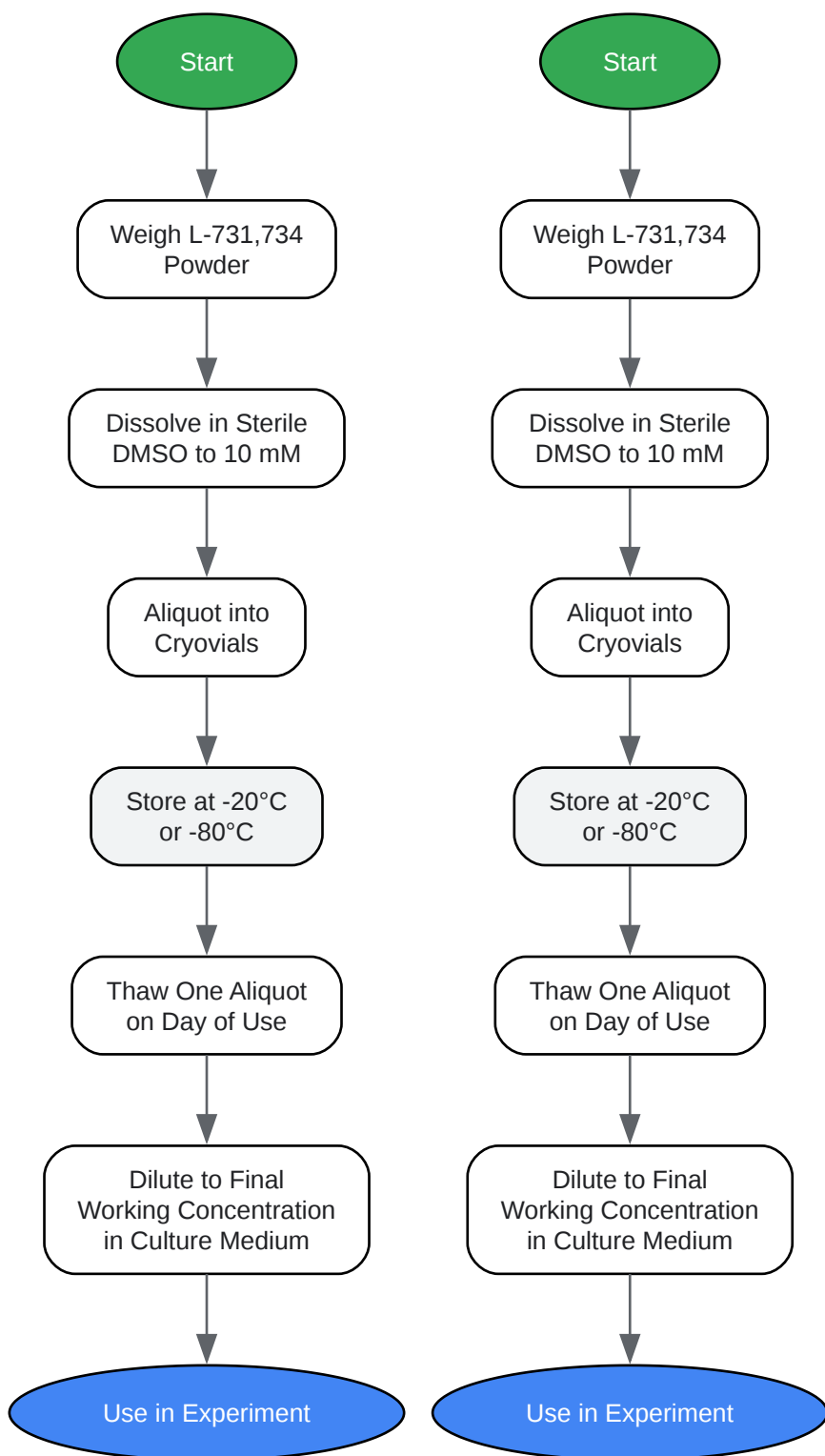
L-731,734 is a crucial tool for investigating the role of farnesyltransferase (FTase) in cellular processes. FTase is a key enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. By catalyzing the attachment of a farnesyl group, FTase enables the proper localization and function of these proteins, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making FTase a significant target for therapeutic intervention. L-731,734 serves as a selective inhibitor of this enzyme, allowing for the elucidation of its downstream effects.

Mechanism of Action

L-731,734 acts as a competitive inhibitor of farnesyltransferase. It mimics the C-terminal CAAX motif of FTase substrates, binding to the active site of the enzyme and preventing the farnesylation of target proteins like Ras. This inhibition disrupts the ability of these proteins to anchor to the cell membrane, which is essential for their signaling functions. The consequence is the interruption of downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway,

which can lead to the inhibition of cell proliferation and the induction of apoptosis in susceptible cell lines.

► DOT Code for Signaling Pathway Diagram



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